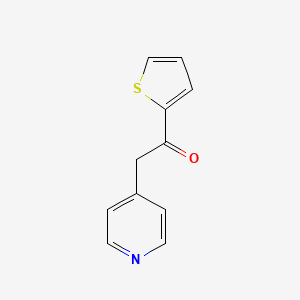

2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one

Description

2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one is a ketonic compound featuring a pyridinyl group at position 2 and a thiophenyl group at position 1 of the ethanone backbone. Its structure combines aromatic heterocycles (pyridine and thiophene), which confer distinct electronic and steric properties. These attributes make the compound a candidate for applications in medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name |

2-pyridin-4-yl-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLIXCKZIJZCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:

Starting Materials: Pyridine-4-carbaldehyde and thiophene-2-carbaldehyde.

Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

Cyclization: The intermediate product is then cyclized using a suitable catalyst, such as palladium on carbon, under an inert atmosphere like nitrogen or argon.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Pyridine-4-carboxylic acid and thiophene-2-carboxylic acid.

Reduction: 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethanol.

Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one, highlighting differences in substituents, molecular weight, synthesis routes, and observed properties:

Key Observations:

Nitro-substituted analogs (e.g., (E)-1-(2-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) exhibit strong electron-withdrawing effects, altering UV-Vis absorption profiles and enabling cyclization reactions .

Biological Activity :

- Piperazine-containing derivatives (e.g., 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one) show enhanced blood-brain barrier penetration, making them candidates for neuroactive compounds .

- Thiophene-pyridine hybrids demonstrate antimicrobial activity , particularly when modified with benzimidazotriazolyl groups (e.g., 1-(pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) .

Material Science Applications :

- Compounds with furan-thiophene hybrids (e.g., 1-(4-(5-Butylfuran-2-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one) exhibit liquid crystalline behavior due to extended conjugation and flexible alkyl chains .

Research Findings and Data

Spectroscopic Comparisons :

- NMR Shifts :

- The thiophene proton signals in 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one appear at δ 7.2–7.8 ppm, whereas pyridine protons resonate at δ 8.5–8.7 ppm, reflecting aromatic deshielding .

- In nitro-substituted analogs (), the carbonyl peak in IR spectra shifts to ~1680 cm⁻¹ due to electron withdrawal, compared to ~1700 cm⁻¹ in the parent compound .

Thermal Stability :

- Thiophene-containing compounds generally exhibit higher thermal stability (decomposition >250°C) than furan analogs, attributed to sulfur’s polarizability and ring rigidity .

Biological Activity

2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

It consists of a pyridine ring linked to a thiophene moiety through an ethanone group, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one exhibit significant antitumor properties. For instance, derivatives of pyridine and thiophene have been shown to inhibit cell proliferation in various cancer cell lines. A study on structurally related compounds demonstrated IC50 values in the nanomolar range against human colon cancer cell lines, suggesting potent cytotoxic effects .

Antiviral Properties

Compounds with similar structures have also been investigated for antiviral activity. For example, pyridine derivatives have shown efficacy against Herpes simplex virus and Polio virus, indicating that 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one may possess comparable antiviral properties .

Antifungal and Antiparasitic Effects

In vitro studies have revealed antifungal activity against Saccharomyces cerevisiae and antiparasitic effects against Leishmania donovani for related compounds. This highlights the potential of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one in treating fungal infections and parasitic diseases .

Enzyme Inhibition

The biological activity of 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one is likely mediated through the inhibition of specific enzymes. For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Reactive Oxygen Species (ROS) Modulation

The compound may also influence oxidative stress pathways by modulating the production of reactive oxygen species (ROS). Increased ROS levels can induce apoptosis in cancer cells, providing another mechanism through which 2-(Pyridin-4-yl)-1-(thiophen-2-yl)ethan-1-one may exert its antitumor effects .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a series of pyridine-thiophene derivatives on various cancer cell lines, reporting significant inhibition of cell viability with IC50 values ranging from 5 to 20 µM for several derivatives .

- Antiviral Activity : Another investigation focused on the antiviral potential of similar compounds against Herpes simplex virus type I, where certain derivatives demonstrated over 70% inhibition at concentrations below 10 µM .

- Antifungal Activity : In vitro tests showed that related compounds exhibited MIC values as low as 3.12 µg/mL against Cryptococcus neoformans, emphasizing their potential as antifungal agents .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.